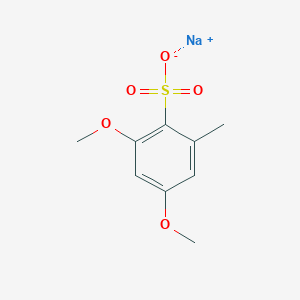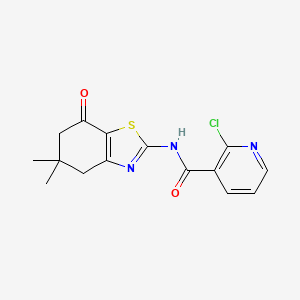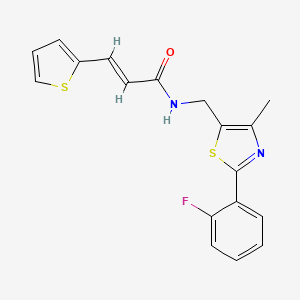
Sodium;2,4-dimethoxy-6-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;2,4-dimethoxy-6-methylbenzenesulfonate, also known as NaDDBS, is a chemical compound that has been widely used in scientific research. It is a sulfonate ester that is commonly used as a surfactant, emulsifier, and dispersant in various applications. NaDDBS has been found to have significant biological and biochemical properties, making it a valuable tool in medical and biological research.
Wissenschaftliche Forschungsanwendungen
Molecular Switching through Cooperative Ionic Interactions and Charge Assisted Hydrogen Bonding
Research by Gurbanov et al. (2017) discusses the synthesis of Sodium 2-(2-(1-cyano-2-oxopropylidene)hydrazinyl)benzenesulfonate (NaHL) and its application in molecular switching, facilitated by cooperative ionic interactions and charge-assisted hydrogen bonding transitions (Gurbanov et al., 2017).
Adsorption Studies with Surface-functionalized Mesoporous Silica Nanoparticles
Kim et al. (2019) explored the use of Sodium dodecylbenzenesulfonate (SDBS) for adsorption, specifically targeting the removal of radioactive atoms, including Cs ions. The study developed a silica-based adsorbent with mesopores, effectively removing high concentrations of SDBS through electrostatic attraction (Kim et al., 2019).
Hydrophilic Styrenic-Based Homopolymers and Block Copolymers Synthesis
Mitsukami et al. (2001) synthesized homopolymers of sodium 4-styrenesulfonate directly in aqueous media via reversible addition−fragmentation chain transfer polymerization (RAFT), leading to narrow molecular weight distributions. This method also enabled the synthesis of block copolymers with sodium 4-vinylbenzoate in aqueous media, highlighting the polymers' stimuli-responsive and reversible pH-induced micellization properties (Mitsukami et al., 2001).
Luminescent Ladder-like Lanthanide Coordination Polymers Synthesis
Yang et al. (2008) reported the synthesis of novel 1-D framework compounds using sodium 4-hydroxybenzenesulfonate dihydrate and LnCl3·6H2O, which yielded luminescent ladder-like lanthanide coordination polymers. These compounds exhibited significant luminescence properties, suggesting potential applications in materials science (Yang et al., 2008).
Water-Soluble (Phenoxy)imine Palladium(II) Complexes as Catalysts
Akiri and Ojwach (2021) studied water-soluble (phenoxy)imine palladium(II) complexes as catalysts in biphasic methoxycarbonylation of 1-hexene. These complexes demonstrated active catalysis, offering up to 92% yields within 20 hours and showing a regioselectivity favoring linear esters. The study emphasizes the potential of these complexes in catalytic applications, especially in methoxycarbonylation processes (Akiri & Ojwach, 2021).
Wirkmechanismus
Safety and Hazards
The safety information for Sodium;2,4-dimethoxy-6-methylbenzenesulfonate indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . The safety precautions include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Eigenschaften
IUPAC Name |
sodium;2,4-dimethoxy-6-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O5S.Na/c1-6-4-7(13-2)5-8(14-3)9(6)15(10,11)12;/h4-5H,1-3H3,(H,10,11,12);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBGMSKIPLLNDN-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)[O-])OC)OC.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NaO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B2511517.png)


![2-{1H-Pyrrolo[3,2-b]pyridin-5-yl}acetic acid dihydrochloride](/img/structure/B2511522.png)
![N-(4-methoxybenzyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2511524.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2511528.png)

![ethyl 6-methyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2511530.png)




![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-(4-fluorophenyl)-N-methylmethanesulfonamide](/img/structure/B2511538.png)